5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole is a compound that belongs to the class of 1,2,4-thiadiazoles, which are heterocyclic compounds containing a ring with sulfur and nitrogen atoms. This particular compound has been studied for its potential applications in various fields, including as a fungicide and in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole compounds often involves the reaction of aliphatic aldehydes with hydrazine hydrate and elemental sulfur, as described in a one-step synthesis method . Additionally, microwave-assisted synthesis has been employed for the rapid preparation of triazolo[3,4-b][1,3,4]thiadiazoles, which indicates the potential for efficient synthesis methods for related compounds . The synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles, which are structurally similar to the compound of interest, involves nucleophilic displacement reactions .
Molecular Structure Analysis
The molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound with a similar core structure, has been determined using X-ray diffraction and characterized by various spectroscopic techniques. The crystal structure analysis revealed that the compound crystallizes in the orthorhombic space group and consists of asymmetric molecules . This suggests that the molecular structure of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole could also be characterized by similar techniques to determine its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of 1,3,4-thiadiazole derivatives includes nucleophilic substitution reactions, as seen in the synthesis of 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles . Additionally, the chlorine atoms in these compounds can be displaced by enolate-oxygen, leading to the formation of 1,3-oxathiol-2-imines . These reactions highlight the versatility of 1,3,4-thiadiazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be inferred from related compounds. For instance, the crystal structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole provides insights into the intermolecular interactions and hydrogen bonding that may be present in similar compounds . The antifungal activity of some 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles suggests that the compound of interest may also possess biological activity .
Scientific Research Applications
Antifungal Applications
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole and its derivatives have been explored for their potential as soil fungicides. Specifically, some 5-substituted-3–(trichloromethyl)-1,2,4-thiadiazoles, which are closely related to 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, showed significant fungicidal activity, retaining about 60-80% of the overall activity of comparable compounds (Narayanan et al., 1966).
Antimalarial Agents
Research has been conducted on the synthesis of thiadiazoles, including 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, for their potential use as antimalarial agents. Compounds synthesized from 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole showed remarkable antimalarial activity, prompting further studies for potential medicinal applications (Faslager et al., 1973).
Fungicidal Derivatives
The synthesis of various heterocyclic derivatives containing benzimidazoles and thiadiazoles, including compounds derived from 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole, has been shown to result in better fungicidal agents than some commercially used fungicides (Mishra et al., 1993).
Continuous Flow Synthesis
A continuous flow process has been developed for the efficient synthesis and derivatization of 1,2,4-thiadiazole heterocycles, including 5-chloro-3-phenyl-1,2,4-thiadiazole, a close derivative of 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole. This process addresses the safe handling of hazardous reagents and by-products, indicating the importance of this compound in synthetic chemistry (Baumann & Baxendale, 2017).
Antimicrobial Agents
Research on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a related compound, has demonstrated the potential of these derivatives as antimicrobial agents. The study involved the synthesis of formazans from a Mannich base of this compound, indicating its relevance in developing new antimicrobial solutions (Sah et al., 2014).
properties
IUPAC Name |
5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-6-3(5)8-7-2/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMIFUBJZBTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NSC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318417 | |
Record name | 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole | |
CAS RN |
74461-64-6 | |
Record name | 74461-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-chloromethyl-[1,2,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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